Benzo[d]isothiazol-5-ylboronic acid
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Overview
Description
Benzo[d]isothiazol-5-ylboronic acid is an organoboron compound with the molecular formula C7H6BNO2S It is a derivative of isothiazole, a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazol-5-ylboronic acid typically involves the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a base, often potassium carbonate, in an aqueous or organic solvent. The general reaction scheme is as follows:
Starting Materials: A halogenated benzo[d]isothiazole and a boronic acid derivative.
Catalyst: Palladium(0) or Palladium(II) complexes.
Base: Potassium carbonate or similar bases.
Solvent: Aqueous or organic solvents like ethanol or toluene.
Conditions: The reaction is typically carried out at elevated temperatures (50-100°C) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazol-5-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzo[d]isothiazol-5-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to interact with biological targets.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of benzo[d]isothiazol-5-ylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is particularly relevant in the inhibition of proteases and kinases, which are critical in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzo[c]isothiazol-5-ylboronic acid
- Benzo[b]thien-2-ylboronic acid
- Benzo[b]thien-3-ylboronic acid
Uniqueness
Benzo[d]isothiazol-5-ylboronic acid is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms in the isothiazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other boronic acids .
Properties
Molecular Formula |
C7H6BNO2S |
---|---|
Molecular Weight |
179.01 g/mol |
IUPAC Name |
1,2-benzothiazol-5-ylboronic acid |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)6-1-2-7-5(3-6)4-9-12-7/h1-4,10-11H |
InChI Key |
YIIKQGLBPGMCDL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)SN=C2)(O)O |
Origin of Product |
United States |
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